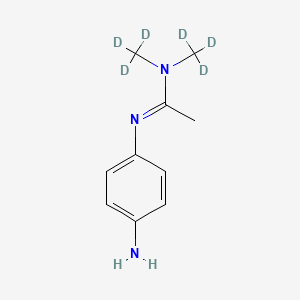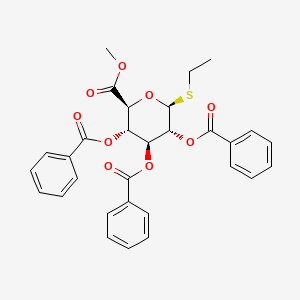![molecular formula C25H25NO2 B587378 (4-Methoxynaphthalen-1-yl)-[1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]methanone CAS No. 1651833-49-6](/img/structure/B587378.png)
(4-Methoxynaphthalen-1-yl)-[1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]methanone
Übersicht
Beschreibung
JWH 081-d9: ist ein synthetisches Cannabinoid, genauer gesagt eine deuterierte Form von JWH 081. Es wird als synthetisches Cannabinoid eingestuft und dient hauptsächlich als analytischer Referenzstandard. Die Verbindung ist bekannt für ihre Interaktion mit Cannabinoid-Rezeptoren, insbesondere den CB1- und CB2-Rezeptoren. JWH 081-d9 wird häufig in forensischen und Forschungsanwendungen eingesetzt, um JWH 081 in verschiedenen Proben zu quantifizieren .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Die Synthese von JWH 081-d9 beinhaltet die Einarbeitung von Deuteriumatomen in das JWH 081-Molekül. Der allgemeine Syntheseweg umfasst die folgenden Schritte:
Bildung des Indolkerns: Der Indolkern wird durch eine Reihe von Reaktionen synthetisiert, die die Kondensation von Anilinderivaten mit Ketonen beinhalten.
Naphthoylierung: Der Indolkern wird dann mit Naphthoylchlorid in Gegenwart einer Base wie Pyridin naphthyliert.
Industrielle Produktionsverfahren: Die industrielle Produktion von JWH 081-d9 folgt ähnlichen Synthesewegen, aber in größerem Maßstab. Der Prozess umfasst:
Bulk-Synthese: Große Mengen der Ausgangsmaterialien werden unter kontrollierten Bedingungen zu dem gewünschten Produkt umgesetzt.
Reinigung: Das Rohprodukt wird unter Verwendung von Techniken wie Umkristallisation, Chromatographie und Destillation gereinigt, um eine hohe Reinheit zu erreichen.
Qualitätskontrolle: Das Endprodukt wird strengen Qualitätskontrolltests unterzogen, um seine Reinheit und Konsistenz sicherzustellen
Analyse Chemischer Reaktionen
Arten von Reaktionen: JWH 081-d9 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden.
Substitution: Substitutionsreaktionen beinhalten den Austausch von funktionellen Gruppen im Molekül. .
Häufige Reagenzien und Bedingungen:
Oxidation: Kaliumpermanganat in saurem Medium.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Halogene (z. B. Chlor, Brom) in Gegenwart eines Katalysators
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Zum Beispiel kann die Oxidation zu Carbonsäuren führen, während die Reduktion Alkohole erzeugen kann .
Wissenschaftliche Forschungsanwendungen
Chemie: JWH 081-d9 wird als interner Standard in der Massenspektrometrie und Chromatographie verwendet, um JWH 081 in verschiedenen Proben zu quantifizieren. Es hilft bei der genauen Messung der Ausgangssubstanz, indem es einen Referenzpunkt liefert .
Biologie: In der biologischen Forschung wird JWH 081-d9 verwendet, um die Wechselwirkung von synthetischen Cannabinoiden mit Cannabinoid-Rezeptoren zu untersuchen. Es hilft, die Bindungsaffinität und Selektivität dieser Verbindungen zu verstehen .
Medizin: Obwohl es nicht direkt in der Medizin verwendet wird, trägt JWH 081-d9 zur Erforschung möglicher therapeutischer Anwendungen synthetischer Cannabinoide bei. Es hilft bei der Entwicklung neuer Medikamente, die auf Cannabinoid-Rezeptoren abzielen .
Industrie: In der forensischen Industrie wird JWH 081-d9 verwendet, um synthetische Cannabinoide in biologischen Proben nachzuweisen und zu quantifizieren. Es ist entscheidend für Drogentests und toxikologische Studien .
Wirkmechanismus
JWH 081-d9 entfaltet seine Wirkungen, indem es als Agonist an Cannabinoid-Rezeptoren, insbesondere CB1 und CB2, wirkt. Die Verbindung bindet an diese Rezeptoren und ahmt die Wirkungen natürlicher Cannabinoide nach. Die Bindungsaffinität von JWH 081-d9 ist für CB1-Rezeptoren höher, die hauptsächlich im zentralen Nervensystem vorkommen. Diese Interaktion führt zur Modulation der Neurotransmitterfreisetzung, was zu verschiedenen physiologischen und psychologischen Wirkungen führt .
Wirkmechanismus
JWH 081-d9 exerts its effects by acting as an agonist at cannabinoid receptors, particularly CB1 and CB2. The compound binds to these receptors, mimicking the effects of natural cannabinoids. The binding affinity of JWH 081-d9 is higher for CB1 receptors, which are primarily found in the central nervous system. This interaction leads to the modulation of neurotransmitter release, resulting in various physiological and psychological effects .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
JWH 018: Ein weiteres synthetisches Cannabinoid mit einer ähnlichen Struktur, aber unterschiedlicher Bindungsaffinität und Selektivität für Cannabinoid-Rezeptoren.
JWH 210: Ein synthetisches Cannabinoid mit einer höheren Bindungsaffinität für CB1-Rezeptoren im Vergleich zu JWH 081-d9.
JWH 250: Ein synthetisches Cannabinoid mit einem anderen Substitutionsschema am Indolkern
Einzigartigkeit: JWH 081-d9 ist aufgrund seiner deuterierten Form einzigartig, die für Stabilität sorgt und eine präzise Quantifizierung in analytischen Studien ermöglicht. Seine spezifische Bindungsaffinität für CB1-Rezeptoren unterscheidet es auch von anderen synthetischen Cannabinoiden .
Eigenschaften
IUPAC Name |
(4-methoxynaphthalen-1-yl)-[1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO2/c1-3-4-9-16-26-17-22(19-11-7-8-13-23(19)26)25(27)21-14-15-24(28-2)20-12-6-5-10-18(20)21/h5-8,10-15,17H,3-4,9,16H2,1-2H3/i1D3,3D2,4D2,9D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBMPKJKGUQDHRM-ZYWCKPJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C4=CC=CC=C43)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C4=CC=CC=C43)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001016387 | |
| Record name | JWH 081-d9 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001016387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1651833-49-6 | |
| Record name | JWH 081-d9 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001016387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2H-[1,3]Dioxolo[4,5-e][1,2]benzoxazole](/img/structure/B587297.png)
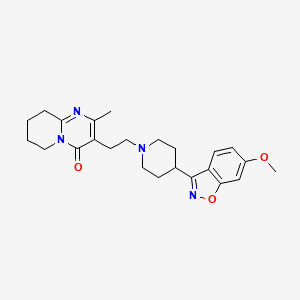
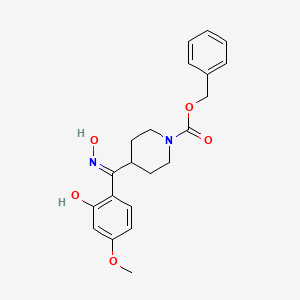

![Carbamic acid, [2-(acetyloxy)propyl]-, ethyl ester (9CI)](/img/new.no-structure.jpg)
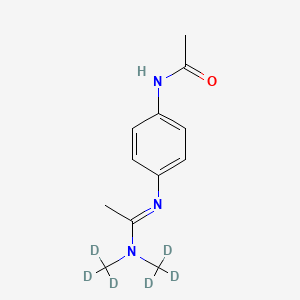
![L-Glutamic acid-[3,4-3H]](/img/structure/B587306.png)
